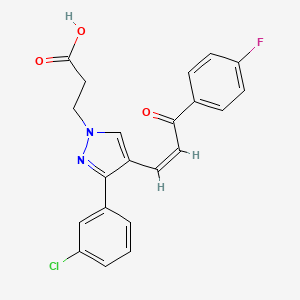

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Basicity and Reactivity

- Piperidine, a component of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride, exhibits significant basicity, similar to strong aliphatic amines. Pyridine, another component, is less basic but participates in both electrophilic and nucleophilic substitutions, highlighting its reactivity in chemical processes (Ginsburg, 1967).

Synthesis and Antibacterial Activity

- Piperidine-containing pyrimidine imines and thiazolidinones have been synthesized, demonstrating the potential of piperidine derivatives in creating compounds with antibacterial properties (Merugu et al., 2010).

Optical Properties in Trisheterocyclic Systems

- Piperidine, when used in trisheterocyclic systems with electron-donating amino groups, influences the thermal, redox, and optical properties of these compounds, suggesting its role in developing materials with specific electronic and optical characteristics (Palion-Gazda et al., 2019).

Synthesis of Piperidinic Derivatives

- Research on synthesizing α-trifluoromethyl monocyclic piperidinic derivatives provides insights into the pathways for generating compounds that could have applications in medicinal chemistry and materials science (Rioton et al., 2017).

GPR119 Agonists

- N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been explored as GPR119 agonists, indicating a role in developing new therapeutic agents for conditions like diabetes (Kubo et al., 2021).

Chiral Piperidinyl Pyridine Derivatives

- Chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives have been synthesized, potentially serving as stereoselective catalysts, underlining their importance in asymmetric synthesis (Tian et al., 2012).

Maillard Reaction Products

- Piperidine has been identified as a Maillard reaction product, specifically in the context of food chemistry, suggesting its formation and role in food processing and flavor chemistry (Nikolov & Yaylayan, 2010).

Photocatalytic Reactions

- The photocatalytic degradation of nitrogen-containing compounds, including piperidine, leads to the formation of ammonium and nitrate ions. This suggests applications in environmental chemistry and wastewater treatment (Low et al., 1991).

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or hair, all contaminated clothing should be immediately removed, and the skin should be rinsed with water. If it gets in the eyes, they should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed .

properties

IUPAC Name |

N-piperidin-4-yl-6-(trifluoromethyl)pyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)9-2-1-3-10(17-9)16-8-4-6-15-7-5-8;;;/h1-3,8,15H,4-7H2,(H,16,17);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJPCAVDZWGNCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC(=N2)C(F)(F)F.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2471501.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2471503.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B2471505.png)

![4-[2-(3-Chlorophenyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2471510.png)

![2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2471512.png)

![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471515.png)

![2-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2471520.png)